8-amino-3,4-dihydro-2H-chromene-3-carboxylic acid
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Description
Chromenes, also known as benzopyran-2-ones, are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature, and have been used as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of chromenes has been a topic of interest for many organic and pharmaceutical chemists . Various methods have been developed, often carried out under green conditions such as using green solvents and catalysts . For example, one method involves the bromination of 2-amino-4-alkyl-4H-chromene-3-carbonitriles with bromine in acetic acid, followed by hydrolysis .Molecular Structure Analysis
Chromenes have a bicyclic structure containing a benzene ring fused to a pyran ring at the 5,6-position . The name of 2H- and 4H-chromenes depends on the arrangement of sp3 carbon associated with the ring oxygen .Chemical Reactions Analysis
Chromenes have been intensively screened for different biological properties, leading to a considerable amount of research involving chemical reactions with chromenes .Mechanism of Action
The mechanism of action of chromenes can vary depending on the specific compound and its biological activity. For example, some chromenes have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
properties
IUPAC Name |
8-amino-3,4-dihydro-2H-chromene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c11-8-3-1-2-6-4-7(10(12)13)5-14-9(6)8/h1-3,7H,4-5,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBDSDAJFOENPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC=C2N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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